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molecular formula H3NNiO4 B078866 Nickel(II) nitrate hexahydrate CAS No. 13478-00-7

Nickel(II) nitrate hexahydrate

Cat. No. B078866
M. Wt: 139.722 g/mol
InChI Key: QASNEOURHDSRRG-UHFFFAOYSA-N
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Patent
US09388091B2

Procedure details

1.441 g of nickel nitrate hexahydrate was added to a Bunsen beaker, deionized water was added to dissolve the nickel nitrate hexahydrate, a resulting solution was transferred to a 45 mL volumetric flask and calibrated to yield a nickel nitrate solution;
Name
nickel nitrate hexahydrate
Quantity
1.441 g
Type
reactant
Reaction Step One
Name
nickel nitrate hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.[N+:7]([O-:10])([O-:9])=[O:8].[Ni+2:11].[N+:12]([O-:15])([O-:14])=[O:13]>O>[N+:7]([O-:10])([O-:9])=[O:8].[Ni+2:11].[N+:12]([O-:15])([O-:14])=[O:13] |f:0.1.2.3.4.5.6.7.8,10.11.12|

Inputs

Step One
Name
nickel nitrate hexahydrate
Quantity
1.441 g
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Step Two
Name
nickel nitrate hexahydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
a resulting solution was transferred to a 45 mL volumetric flask

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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